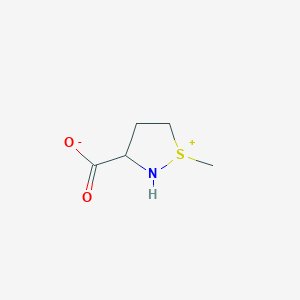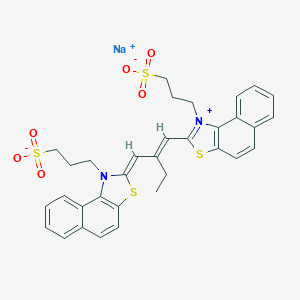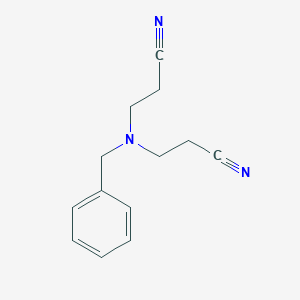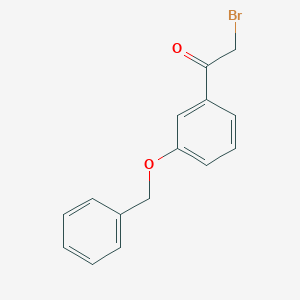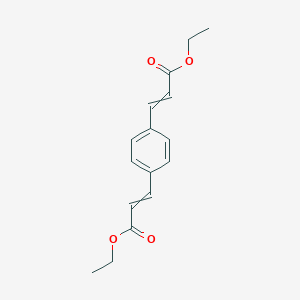
p-Xylenol Blue
Overview
Description
Epitaxial Synthesis of Poly(p-xylylene)
Poly(p-xylylene) is a polymer that can be synthesized from gaseous monomers and has the ability to grow epitaxially on substrates. The study of its synthesis on cleavage surfaces of various alkali halides (NaCl, KCl, KBr, and Kl) revealed that the polymer crystallizes with its chains oriented along specific directions relative to the substrate. The growth planes of the polymer align with the substrate's planes, and the degree of orientation varies depending on the type of alkali halide, with KBr showing the highest orientation and NaCl the lowest. The lattice matching between the polymer and the substrate is crucial for the epitaxial synthesis, and the orientation of the polymer chains can be explained by the interfacial potential energy, which is influenced by the forces between the polymer atoms and the substrate ions .
Preparation and Structure of Di-p-Xylylene
Di-p-xylylene is a hydrocarbon derived from the polymerization of p-xylene. Its structure, determined by X-ray diffraction, is a complex tricyclic hexaene. This compound represents a novel structure within the realm of polymer chemistry and is a significant finding in the study of p-xylene derivatives .
Highly Twisted Pyrene Derivatives for Non-doped Blue OLEDs
The design and synthesis of new blue light-emitting materials that incorporate a xylene core unit, such as pyrene derivatives with either naphthalene or phenyl end units, have been explored. These materials were synthesized using the Suzuki cross-coupling reaction, and their structures were confirmed through various spectroscopic methods. The introduction of a highly twisted xylene unit induces steric hindrance, which results in deep blue emission. These materials have been used to fabricate OLED devices that exhibit high external quantum efficiency and very specific color coordinates, indicating their potential for use in display technologies .
Reactions of Metallochromic Indicators on Micelles
Xylenol Orange, when used with cetylpyridinium bromide, can spectrophotometrically determine minute amounts of lanthanum(III). The formation of a deep blue complex with high molar absorptivity allows for the detection of lanthanum within a specific concentration range. The study details the effects of various factors such as pH, reagent concentration, interfering ions, and time of standing on the determination process. This research provides a method for the sensitive detection of lanthanum using xylenol orange as a metallochromic indicator .
Scientific Research Applications
Photocatalytic Degradation of Dyes : p-Xylenol Blue, under the name Xylenol Orange, has been used in studies related to the photocatalytic degradation of dyes. It degrades under irradiation in the presence of titanium dioxide and oxygen. Various conditions such as pH, catalyst concentration, and the presence of electron acceptors like hydrogen peroxide influence the degradation rates (Tariq et al., 2008).
Determination of Metal Ions : Research has shown that Xylenol Orange is a selective and sensitive reagent for detecting metal ions like zirconium and hafnium, forming red complexes in acidic media. It can be used for the spectrophotometric determination of these ions (Cheng, 1963).
Food Irradiation Applications : this compound has been used in the development of films for food irradiation applications. These films change color upon γ-irradiation, indicating the presence of radiation and can cover a dose range of 0.25–10 kGy (Soliman et al., 2016).
Chromatographic Studies : The compound has been studied for its behavior on silica and cellulose micro-TLC plates, indicating potential applications in extraction, chromatographic, and microfluidic systems (Włodarczyk & Zarzycki, 2017).
Complex Formation with Metal Ions : Studies have investigated the formation of complexes between Xylenol Orange and various metal ions, providing insights into the hard and soft character of these interactions (Murakami & Yoshino, 1981).
Detection of Nickel Ions : Xylenol Orange, combined with poly(diallyldimethylammonium chloride), has been used as a colorimetric sensor for the selective recognition of Ni2+ in aqueous solutions (Fukushima & Aikawa, 2019).
Dosimetry Applications : Dyed polyvinyl alcohol films containing this compound have been studied for use as high-dose dosimeters in gamma-ray photon exposure (Abdel-Fattah et al., 1996).
Optical and Mechanical Properties for NLO Applications : The doping of xylenol orange in crystals has been studied to enhance optical, piezoelectric, and mechanical properties for nonlinear optical (NLO) applications (Goel et al., 2017).
Optical-Chemical Sensors : this compound has been used in the development of optical-chemical sensors for monitoring ammonium ions in aqueous solutions (Sellien et al., 1992).
Environmental Applications : Its use in sensing systems for the quantification of environmentally hazardous compounds like p-chloro-meta-xylenol in wastewater samples has been demonstrated (Brahma et al., 2021).
Removal of Dyes from Effluents : Activated carbon synthesized from Trachycarpus fortunei seeds has been tested for the removal of dyes like xylenol orange from solutions, highlighting its potential for industrial effluent treatment (Bakhsh et al., 2022).
Sequential Labeling of Calcifying Tissues : Xylenol orange has been found suitable for single or polychrome sequential labeling in calcifying tissues due to its ability to be fixed in newly formed calcified areas (Rahn & Perren, 1971).
Mechanism of Action
Target of Action
p-Xylenol Blue, also known as Xylenol Blue, is primarily used as a pH indicator and an intermediate in chemical synthesis . It is functional at two pH ranges: acidic (pH 1-3) and basic (pH 8-10) . The compound’s primary targets are therefore the hydrogen ions (H+) in a solution, which determine the solution’s acidity or alkalinity .
Mode of Action
As a pH indicator, this compound interacts with hydrogen ions in the solution. In an acidic environment (pH 1-3), it transitions from red to yellow, while in a basic environment (pH 8-10), it transitions from yellow to blue . This color change is due to the compound’s interaction with hydrogen ions, which affects the structure of the molecule and subsequently alters its absorption spectrum .
Biochemical Pathways
By indicating the ph of a solution, it can indirectly influence biochemical reactions that are sensitive to ph .
Pharmacokinetics
As a ph indicator, its presence and color changes can be easily detected in solutions .
Result of Action
The primary result of this compound’s action is a visible color change in response to the pH of the solution. This allows for easy and quick determination of a solution’s acidity or alkalinity . It is widely used in various applications such as food storage, drugs, determining bacterial growth, microbial assays, and determining lipase .
Action Environment
The action of this compound is influenced by the pH of the environment. Its color change is reliable within the pH range of 1-3 and 8-10 Additionally, factors such as temperature and the presence of other ions or compounds in the solution could potentially affect the indicator’s performance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28-23/h5-12,24-25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKYHHAGPFJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C(=C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026303 | |
| Record name | p-Xylenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125-31-5 | |
| Record name | Xylenol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylenol Blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylenol Blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Xylenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,5-dimethylphenol] S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLENOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRA8Z80WK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



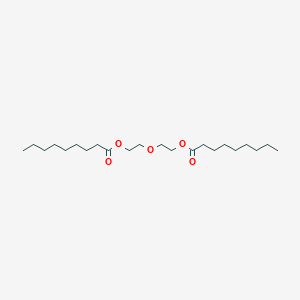
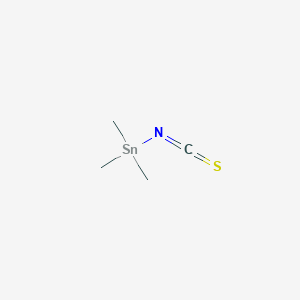
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)


acetic acid](/img/structure/B90747.png)

